

# Technical Guide: Compound 49 (Mitochondrial Respiration-IN-1)

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

**Compound Name:** *Mitochondrial respiration-IN-1 hydrobromide*  
**Cat. No.:** *B8136422*

[Get Quote](#)

## Patent US20110301180A1: Mitochondrial Inhibition for Anti-Thrombotic Therapy[1]

### Executive Summary

Compound 49 (Catalog Ref: **Mitochondrial respiration-IN-1 hydrobromide**) is a small-molecule mitochondrial inhibitor designed to reversibly suppress mitochondrial respiration. Originating from the work of James P. Collman at Stanford University, this compound represents a paradigm shift in anti-platelet therapy. Unlike conventional anti-platelet drugs (e.g., aspirin, P2Y12 inhibitors) that target surface receptors or cyclooxygenase enzymes, Compound 49 targets the bioenergetic machinery of the platelet itself.

By reversibly inhibiting mitochondrial respiration, Compound 49 induces a state of "metabolic quiescence" in platelets, preventing activation and aggregation without causing permanent cytotoxicity or apoptosis. This mechanism offers a potential route to prevent thrombosis with a reduced risk of bleeding, as the inhibition is reversible and metabolic demand in resting platelets is low.

Key Technical Specifications:

- Patent: US 2011/0301180 A1[1][2][3]
- Compound Name: **Mitochondrial respiration-IN-1 hydrobromide** (Compound 49)[1][2][3]
- Chemical Formula:  
  
[4]
- Target: Mitochondrial Respiration (Likely Complex III/IV or Uncoupling)
- Primary Indication: Prevention of platelet activation, aggregation, and thrombosis.

## Chemical Architecture & Synthesis

Compound 49 belongs to a class of mitochondria-targeted lipophilic cations. The structure integrates a Triphenylphosphonium (TPP) targeting moiety with a bioactive effector via a linker.

### 2.1 Structural Analysis (Formula:

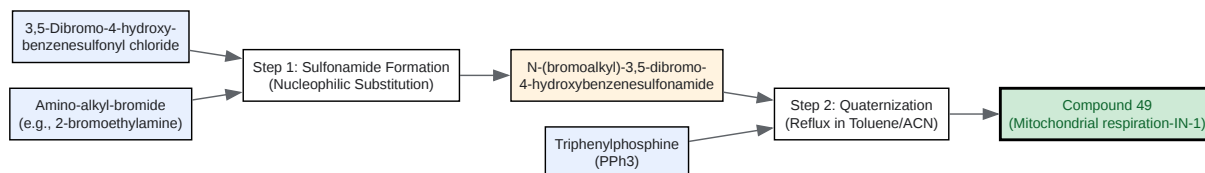
)

The chemical formula suggests a modular design:

- Mitochondrial Targeting Moiety: The Triphenylphosphonium (TPP) group ( ) drives the accumulation of the compound into the mitochondrial matrix (up to 1000-fold) driven by the mitochondrial membrane potential ( ).
- Active Pharmacophore: A 3,5-dibromo-4-hydroxy-benzenesulfonamide or similar dibromophenolic derivative. The "Br<sub>2</sub>" and "NO<sub>2</sub>S" elements strongly point to a sulfonamide-linked dibromophenol, a motif often used to modulate proton gradients or inhibit electron transport.
- Linker: An ethyl or propyl chain connecting the TPP to the pharmacophore.

### 2.2 Synthetic Pathway (Reconstructed)

The synthesis typically follows a convergent route, coupling the TPP-linker to the active pharmacophore.



[Click to download full resolution via product page](#)

Figure 1: Reconstructed synthetic pathway for TPP-linked sulfonamide mitochondrial inhibitors.

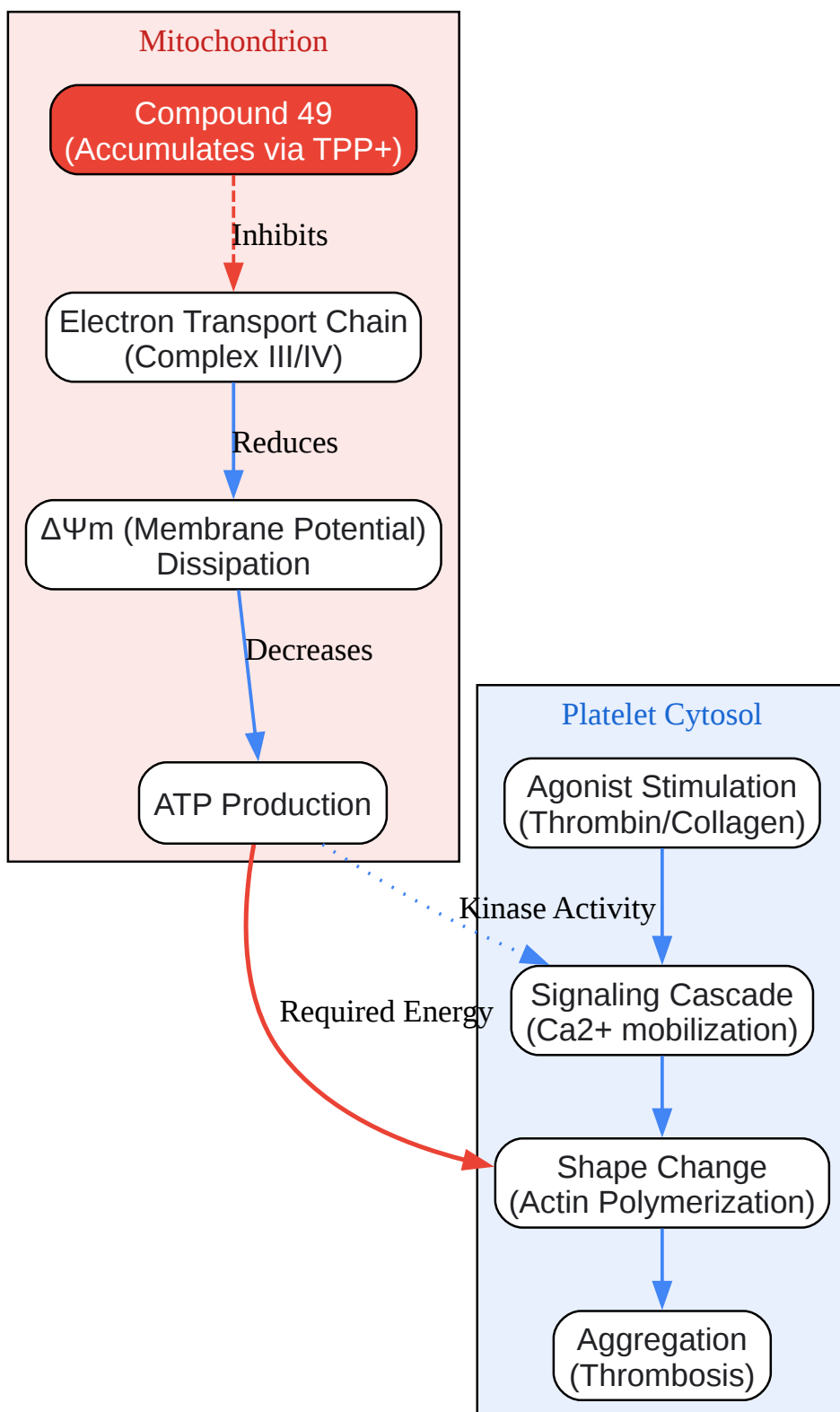
## Mechanism of Action (MOA)

Compound 49 operates on the principle that platelet activation is an energy-intensive process requiring a burst of ATP generation.

### 3.1 The "Metabolic Brake" Hypothesis

Platelets rely heavily on oxidative phosphorylation (OXPHOS) for the energy required to undergo shape change, granule release, and aggregation.

- **Accumulation:** Compound 49 accumulates in the mitochondrial matrix due to the TPP cation.
- **Inhibition:** The dibromo-moiety reversibly inhibits the Electron Transport Chain (ETC) or acts as a mild uncoupler.
- **ATP Depletion:** This reduces the ATP/ADP ratio below the threshold required for the cytoskeletal rearrangement necessary for activation.
- **Reversibility:** Unlike irreversible inhibitors (e.g., rotenone), Compound 49 allows platelets to recover function when the drug is washed out or metabolized, reducing the risk of permanent bleeding disorders.



[Click to download full resolution via product page](#)

Figure 2: Mechanism of Action. Compound 49 creates an energetic bottleneck, preventing the ATP surge required for platelet shape change and aggregation.

## Experimental Protocols

To validate Compound 49 in a research setting, the following self-validating protocols are recommended.

### 4.1 Mitochondrial Respiration Assay (Seahorse XF)

Objective: Quantify the inhibition of Oxygen Consumption Rate (OCR) in intact cells or isolated mitochondria.

Step	Action	Critical Parameter
1. Seeding	Plate cells (e.g., HUVEC or Platelets) in XF96 plates.	Density: 20-30k/well.
2. Basal	Measure Basal Respiration (3 cycles).	Ensure stability <10% CV.
3. Injection A	Inject Compound 49 (Titration: 0.1 - 10 $\mu$ M).	Monitor immediate OCR drop.
4. Injection B	Inject Oligomycin (1 $\mu$ M).	Control for ATP-linked respiration.
5. Injection C	Inject FCCP (0.5 $\mu$ M).	Assess if inhibition is reversible/uncoupling.
6. Injection D	Inject Rotenone/Antimycin A.	Determine non-mitochondrial respiration.

Data Analysis: Calculate

based on the reduction of Basal and Maximal Respiration.

### 4.2 Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: Verify anti-thrombotic efficacy ex vivo.

- Preparation: Collect whole blood in citrate tubes. Centrifuge (200g, 15 min) to obtain Platelet-Rich Plasma (PRP).
- Incubation: Incubate PRP with Compound 49 (1-100  $\mu$ M) for 10 minutes at 37°C.
  - Control: Vehicle (DMSO < 0.1%).
- Activation: Add agonist:
  - Collagen (2-5  $\mu$ g/mL)
  - ADP (10  $\mu$ M)
  - Thrombin (0.1 U/mL)
- Measurement: Monitor light transmission for 6 minutes.
- Endpoint: % Aggregation relative to Platelet-Poor Plasma (PPP).

## Strategic Outlook & Applications

Compound 49 represents a "metabolic approach" to hemostasis.

- Safety Profile: Unlike irreversible COX inhibitors (Aspirin), metabolic inhibition is concentration-dependent and potentially safer for patients requiring surgery (rapid washout).
- Drug Resistance: Bypasses receptor-based resistance (e.g., Clopidogrel non-responders).
- Research Utility: A valuable tool for studying the bioenergetic threshold of cell activation in non-nucleated cells.

## References

- Collman, J. P., et al. (2011). Reducing Platelet Activation, Aggregation and Platelet-Stimulated Thrombosis or Blood Coagulation by Reducing Mitochondrial Respiration. US Patent 2011/0301180 A1.
- MedChemExpress. (2024). **Mitochondrial respiration-IN-1 hydrobromide** (Compound 49) Product Datasheet.[1] Catalog No. HY-161267.[1]

- Collman, J. P., et al. (2011). Mitochondrial inhibition by N-aryl-2-amino-thiazoles. (Contextual reference for Collman's mitochondrial work).
- Barile, C. J., et al. (2012). Inhibition of Cytochrome c Oxidase by a Series of 5-Substituted Tetrazoles. (Contextual reference for mechanism).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [2. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [3. Mitochondrial respiration-IN-1 hydrobromide | Mitochondrial 抑制剂 | MCE \[medchemexpress.cn\]](https://www.medchemexpress.com)
- [4. Medchemexpress LLC Mitochondrial respiration-IN-1 hydrobromide | 00-00-0 | Fisher Scientific \[fishersci.com\]](https://www.fishersci.com)
- To cite this document: BenchChem. [Technical Guide: Compound 49 (Mitochondrial Respiration-IN-1)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8136422/docs#technical-guide-compound-49-mitochondrial-respiration-in-1\]](https://www.benchchem.com/product/b8136422/docs#technical-guide-compound-49-mitochondrial-respiration-in-1)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)